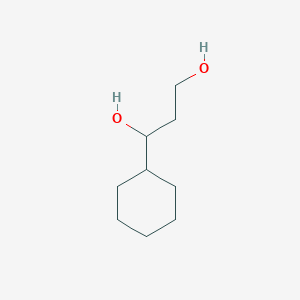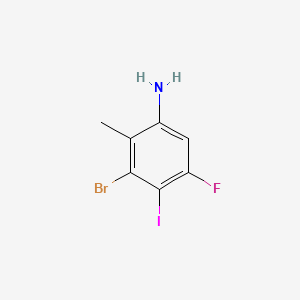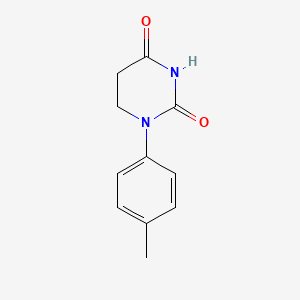
1-Cyclohexyl-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1,3-propanediol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring and a propane chain.
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,3-propanediol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexanone in the presence of a catalyst, followed by the reaction with formaldehyde and subsequent reduction . Another method includes the hydration of acrolein in the presence of an acidic cation exchanger resin, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. This method utilizes specific strains of bacteria, such as Klebsiella pneumoniae, to convert glycerol into 1,3-propanediol, which can then be cyclized to form the desired compound .
化学反应分析
Types of Reactions: 1-Cyclohexyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylpropanol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Cyclohexylpropyl halides or amines.
科学研究应用
1-Cyclohexyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of polyesters, polyurethanes, and other polymers due to its diol functionality
作用机制
The mechanism of action of 1-cyclohexyl-1,3-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes .
相似化合物的比较
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the cyclohexyl group.
Cyclohexanol: Contains a single hydroxyl group attached to a cyclohexane ring.
Cyclohexylmethanol: Similar structure but with a hydroxyl group attached to a methylene bridge instead of a propane chain
Uniqueness: 1-Cyclohexyl-1,3-propanediol is unique due to the presence of both a cyclohexyl ring and a propane chain with two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
属性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-cyclohexylpropane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI 键 |
ZBJDOGKUWVTDQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)

![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)



![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
